5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine
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Overview
Description
5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine: is a synthetic compound belonging to the indoloquinoline family.
Preparation Methods
The synthesis of 5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine typically involves a multi-step process. One common method includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates a cascade intermolecular nucleophilic substitution and intramolecular cyclization . Another approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 11-chloroneocryptolepines with an appropriate amine . These methods are designed to achieve high yields and purity of the final product.
Chemical Reactions Analysis
5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the 11-position of the indoloquinoline skeleton.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine involves its interaction with molecular targets such as DNA and enzymes. It has been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, which is a key factor in the development of Alzheimer’s disease . Additionally, it acts as a potent inhibitor of human cholinesterase, which is crucial for its anticancer and antischistosomal activities .
Comparison with Similar Compounds
5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine can be compared to other indoloquinoline derivatives, such as:
Neocryptolepine: Known for its antimalarial and anticancer properties.
6-Methyl congeners: These compounds have similar structures but differ in their biological activities.
The uniqueness of this compound lies in its specific substitutions at the 11-position, which enhance its biological activity and selectivity against certain cancer cell lines .
Properties
CAS No. |
824935-69-5 |
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Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-imine |
InChI |
InChI=1S/C22H17N3/c1-25-19-14-8-6-12-17(19)21(23-15-9-3-2-4-10-15)20-16-11-5-7-13-18(16)24-22(20)25/h2-14,24H,1H3 |
InChI Key |
TUODYPNSPPCXSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=CC=CC=C3)C4=C1NC5=CC=CC=C54 |
Origin of Product |
United States |
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